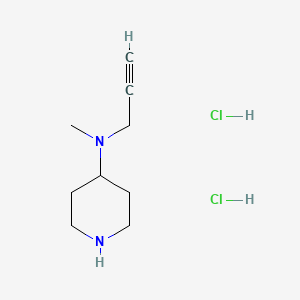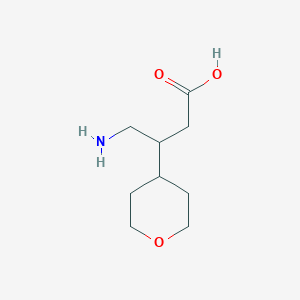
4-Amino-3-(oxan-4-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-(oxan-4-yl)butanoic acid is an organic compound with the molecular formula C9H17NO3 It is a derivative of butanoic acid, featuring an amino group and an oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(oxan-4-yl)butanoic acid typically involves the reaction of oxane derivatives with amino acids under controlled conditions. . This reaction is often carried out under mild conditions using a radical approach.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-(oxan-4-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the oxane ring can lead to the formation of different butanoic acid derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced butanoic acids, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-(oxan-4-yl)butanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Amino-3-(oxan-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The oxane ring and amino group play crucial roles in its binding affinity and specificity towards target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-4-(1H-indol-3-yl)butanoic acid: Shares a similar butanoic acid backbone with an indole ring instead of an oxane ring.
4-Amino-3-(4-chlorophenyl)butanoic acid: Contains a chlorophenyl group, differing in its aromatic substitution pattern.
Uniqueness
4-Amino-3-(oxan-4-yl)butanoic acid is unique due to its oxane ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H17NO3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
4-amino-3-(oxan-4-yl)butanoic acid |
InChI |
InChI=1S/C9H17NO3/c10-6-8(5-9(11)12)7-1-3-13-4-2-7/h7-8H,1-6,10H2,(H,11,12) |
InChI-Schlüssel |
ORKFZIKXMYRLRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C(CC(=O)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


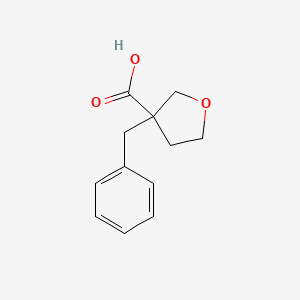
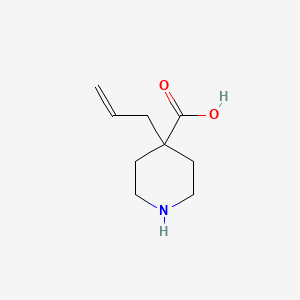
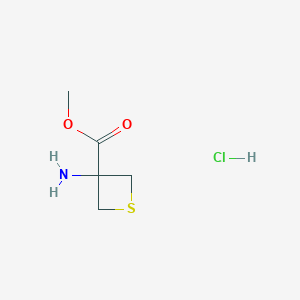
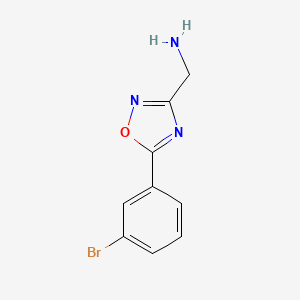
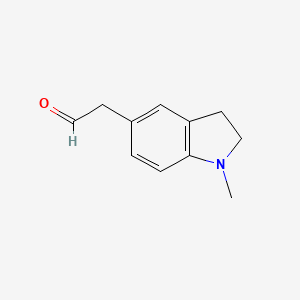

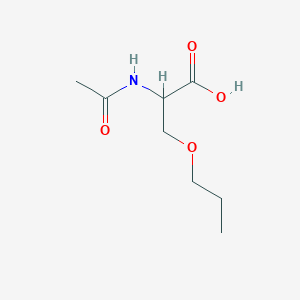
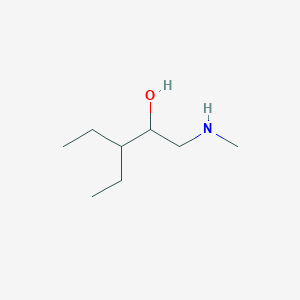
![2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13558684.png)
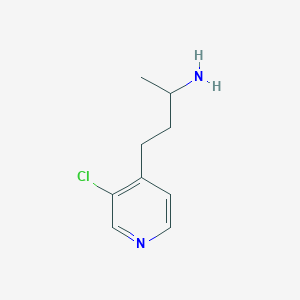
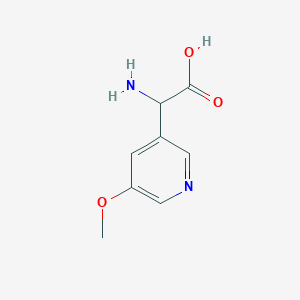
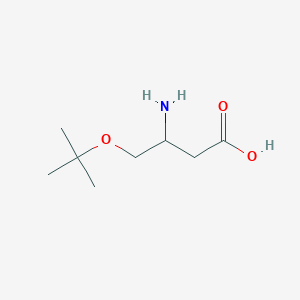
![Methyl 3-[(4-bromophenyl)amino]propanoate](/img/structure/B13558713.png)
